2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
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Overview
Description
2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of fused pyranochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-component reactions. One common method is the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . The reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and green catalysts like nano-eggshell/Ti (IV) have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione exerts its effects involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: Known for their anticancer and antibacterial properties.
Furo[3,2-c]quinolones: Exhibit antimicrobial and anti-inflammatory activities.
Pyrano[2,3-b]pyrans: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness
2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H20O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C23H20O5/c1-12-10-19-21(15-4-3-5-16(15)23(25)28-19)22-20(12)17(24)11-18(27-22)13-6-8-14(26-2)9-7-13/h6-10,18H,3-5,11H2,1-2H3 |
InChI Key |
OXTPSVHXNPUGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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